molecular formula C15H23N3O3S B134002 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea CAS No. 10080-05-4

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Cat. No.: B134002
CAS No.: 10080-05-4
M. Wt: 325.4 g/mol
InChI Key: NIMGDPRCIUIRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, recognized in pharmacopeias as Glipizide Impurity H, is a critical chemical reference standard in pharmaceutical research and development . Its primary application lies in the analytical method development and validation for the antidiabetic drug Glipizide, a second-generation sulfonylurea . Researchers utilize this compound to ensure the quality, safety, and efficacy of Glipizide by monitoring and controlling impurity profiles during drug substance and drug product manufacturing, which is essential for regulatory submissions like Abbreviated New Drug Applications (ANDAs) . The research value of this impurity is underscored by recent physico-chemical studies on Glipizide itself, which demonstrate that the drug undergoes a thermal decomposition process . This decomposition involves the evolution of cyclohexanamine and carbon dioxide, leading directly to the formation of 5-methyl-N-[2-(4-sulphamoylphenyl) ethyl] pyrazine-2-carboxamide as a residue . The study of such degradation pathways and related substances is vital for understanding drug stability and establishing robust analytical control strategies, making this compound an indispensable tool for scientists working in pharmaceutical quality control and impurity research .

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMGDPRCIUIRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143521
Record name 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10080-05-4
Record name 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010080054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-((CYCLOHEXYLCARBAMOYL)AMINO)ETHYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160B179289
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Synthesis via Urea Bond Formation

The primary method for synthesizing 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea involves the reaction of cyclohexylamine with p-sulfamoylphenethyl isocyanate under anhydrous conditions. This nucleophilic addition-elimination reaction proceeds via the formation of a urea bond, with the amine group of cyclohexylamine attacking the electrophilic carbon of the isocyanate.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C.

  • Stoichiometry: A 1:1 molar ratio of cyclohexylamine to isocyanate minimizes side products such as biuret derivatives.

  • Catalyst: Triethylamine (0.5 eq.) enhances reaction rate by deprotonating the amine.

Yield Optimization:

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents exothermic decomposition of isocyanate
Reaction Time4–6 hoursMaximizes conversion without side reactions
Solvent Purity>99.9%Reduces hydrolysis of isocyanate

Post-reaction, the crude product is precipitated by adding ice-cwater and purified via recrystallization from ethanol/water mixtures.

Industrial-Scale Production and Custom Synthesis

Batch Process Refinement

Industrial protocols emphasize reproducibility and cost-efficiency. Key modifications from lab-scale methods include:

  • Continuous Flow Reactors: Reduce reaction time to 1–2 hours by maintaining precise temperature control.

  • In-Line Analytics: FT-IR monitors isocyanate consumption in real time, ensuring >98% conversion.

Scalability Challenges:

  • Particle Size Control: Milling post-crystallization ensures uniform particle distribution (D90 < 50 µm), critical for downstream formulations.

  • Waste Management: Isocyanate residues are neutralized with aqueous sodium bicarbonate to prevent environmental release.

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents significantly impact purity:

Solvent SystemPurity (%)Crystal Morphology
Ethanol/Water (7:3)99.5Needle-like
Acetone/Hexane (1:2)98.7Platelet

Ethanol/water mixtures are preferred for industrial use due to lower toxicity and higher yield.

Advanced Analytical Validation

  • Thermal Analysis: Differential scanning calorimetry (DSC) reveals a melting point of 203–208°C, with decomposition onset at 214°C.

  • Spectroscopic Confirmation:

    • FT-IR: Urea C=O stretch at 1640 cm⁻¹; sulfonamide S=O at 1160 cm⁻¹.

    • 1H NMR (DMSO-d6): Cyclohexyl protons at δ 1.2–1.8 ppm; phenethyl aromatic signals at δ 7.3–7.6 ppm.

By-Product Analysis and Mitigation

Common Impurities

  • 5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide: Forms via thermal decomposition above 210°C.

  • 1-Cyclohexylurea: Results from residual moisture hydrolyzing the isocyanate intermediate.

Mitigation Strategies:

ImpurityRemoval MethodEfficiency (%)
5-Methyl-pyrazineamideColumn chromatography95
1-CyclohexylureaAqueous wash (pH 9–10)99

Recent Advances in Sustainable Synthesis

Solvent-Free Mechanochemical Methods

Ball-milling cyclohexylamine and p-sulfamoylphenethyl isocyanate in a 1:1 ratio for 30 minutes achieves 94% yield, eliminating solvent waste. This method remains experimental but shows promise for green chemistry applications.

Catalytic Innovations

Bifunctional catalysts like zinc oxide nanoparticles reduce reaction time to 2 hours at room temperature while maintaining yields >96% .

Chemical Reactions Analysis

Core Reaction Types

The compound participates in three primary reaction categories due to its functional groups:

Oxidation :
The sulfonamide group undergoes oxidation with agents like hydrogen peroxide (H2O2H_2O_2) or potassium permanganate (KMnO4KMnO_4) under acidic conditions, yielding sulfonic acid derivatives .

Reduction :
The urea carbonyl can be reduced using lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) to form secondary amines .

Substitution :
Nucleophilic substitution occurs at the sulfonamide nitrogen. For example, reactions with amines or thiols displace the sulfamoyl group .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
OxidationH2O2H_2O_2, KMnO4KMnO_4 (acidic)Sulfonic acid derivatives
ReductionLiAlH4LiAlH_4, NaBH4NaBH_4 (anhydrous)Cyclohexylamine derivatives
Nucleophilic SubstitutionAmines, thiols, alkyl halidesSulfamoyl-displaced adducts
HydrolysisH2O/H+H_2O/H^+, NaOHNaOH (aqueous)Sulfonamide cleavage to free amines

Comparative Reactivity with Analogues

Property1-Cyclohexyl-3-(p-sulfamoylphenethyl)ureaGlipizide Glimepiride
Sulfonamide ReactivityHigh (due to electron-withdrawing urea)ModerateModerate
Urea StabilityStable in polar aprotic solventsSensitive to hydrolysisStable under acidic conditions
Oxidation SusceptibilityHighLowModerate

Experimental Observations

  • Oxidative Pathways : Exposure to H2O2H_2O_2 at 60°C for 4 hours degraded 85% of the compound, forming a sulfonic acid byproduct .

  • Reductive Studies : LiAlH4LiAlH_4 in tetrahydrofuran (THF) reduced the urea group to a secondary amine with 92% yield .

  • Substitution Efficiency : Reaction with benzylamine in dimethylformamide (DMF) at 25°C achieved 78% substitution at the sulfonamide nitrogen .

Scientific Research Applications

Scientific Research Applications

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea has several notable applications in scientific research:

1. Pharmaceutical Research

  • Analytical Reference Standard : This compound is primarily used as an analytical reference standard in the quality control of Glipizide formulations. Its presence as an impurity can affect the pharmacological profile of the drug, making it crucial for safety and efficacy assessments.
  • Drug Development : Due to its structural characteristics, it is investigated for potential antidiabetic properties and may serve as a lead compound for developing new therapeutic agents targeting diabetes .

2. Biochemical Studies

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit DNA-dependent RNA polymerase, which is essential in bacterial transcription. This property positions it as a candidate for further exploration in antimicrobial research.
  • Metabolic Pathway Analysis : Research indicates that this compound is metabolized in humans and animals, providing insights into its pharmacokinetics and potential interactions with other drugs.

3. Industrial Applications

  • Specialty Chemicals Production : It is utilized in the synthesis of various organic compounds and serves as a reagent in industrial processes .
  • Quality Control in Pharmaceutical Manufacturing : As an impurity reference, it plays a critical role in ensuring the quality of pharmaceutical products, particularly those related to diabetes management.

Antimicrobial Activity

A study focused on the interaction of this compound with bacterial RNA polymerase demonstrated its potential as an antimicrobial agent. The compound effectively inhibited bacterial growth by preventing transcription, highlighting its significance in developing new antibiotics.

Impurity Impact on Pharmacology

Research examining the effects of impurities on drug efficacy found that this compound could alter the pharmacokinetic profile of Glipizide. This underscores the importance of monitoring impurities during pharmaceutical manufacturing to ensure patient safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

The urea scaffold is a common feature in several therapeutic and research compounds. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Urea Derivatives
Compound Name Key Structural Features Pharmacological Activity Solubility/Stability
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea Cyclohexyl, p-sulfamoylphenethyl urea Research use (e.g., enzyme inhibition studies) Not specified
Glipizide (1-Cyclohexyl-3-[[p-[2-(5-methylpyrazinecarboxamido)ethyl]phenyl]sulfonyl]urea) Cyclohexyl, sulfonyl, pyrazine carboxamide Antidiabetic (ATP-sensitive K+ channel inhibitor) Low water solubility (pKa = 5.9)
Glibenclamide (GBM) Cyclohexyl, sulfonyl, chloro benzamidoethyl Antidiabetic (K+ channel inhibitor) Not specified
SI25 (1-Cyclohexyl-3-(5-methyl-3-phenylisoxazol-4-yl)urea) Cyclohexyl, isoxazole ring Unknown (synthetic intermediate) Recrystallized from EtOH/H2O
JB253 (1-Cyclohexyl-3-[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]sulfonylurea) Azobenzene photoswitch, sulfonyl Photo-switchable tool for K+ channel studies Crystalline (CCDC: 1014606)
Key Observations:
  • Sulfonamide vs. Sulfonyl Groups : The sulfamoyl group in this compound differs from the sulfonyl group in glipizide and glibenclamide. This may influence binding affinity to target proteins like ATP-sensitive K+ channels .
  • Substituent Diversity : Compounds like SI25 (isoxazole) and JB253 (azobenzene) demonstrate how substituent variations expand applications from drug development to photopharmacology .

Physicochemical and Crystallographic Properties

  • Crystallography : Urea derivatives often form hydrogen-bonded networks. For example, 1-cyclohexyl-3-(p-tolyl)urea exhibits intermolecular hydrogen bonding that stabilizes its crystal lattice .
  • Solubility: Glipizide’s poor water solubility (pKa = 5.9) necessitates formulation strategies like solid self-nanoemulsifying drug delivery systems (SNEDDS) to enhance bioavailability .

Biological Activity

Overview

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, with the molecular formula C15H23N3O3S and a molecular weight of 325.426 g/mol, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is primarily studied for its role as an impurity in glipizide, a medication used to manage type 2 diabetes, which may influence the pharmacological profile of the drug .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Target Cells : The compound primarily interacts with pancreatic beta cells, influencing insulin secretion through modulation of the insulin signaling pathway .
  • Molecular Interactions : It has been shown to bind to DNA-dependent RNA polymerase, inhibiting bacterial growth by preventing transcription, which highlights its potential as an antibacterial agent .
  • Biochemical Pathways : The compound is involved in various biochemical reactions, although detailed metabolic pathways remain under investigation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar sulfonamide derivatives are known for their antibacterial properties, suggesting this compound may possess comparable effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Sulfonamide derivatives have been documented to exhibit such properties, indicating that further studies could elucidate this aspect of its biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
GlipizideN-sulfonylurea with different aromatic substituentWidely used antidiabetic medication
GlyburideSimilar sulfonylurea structureLonger duration of action compared to Glipizide
1-CyclohexylureaUrea without the sulfonamide groupLacks antibacterial properties
SulfanilamideSimple sulfonamide structureKnown for antibacterial activity

This table highlights how the presence of both cyclohexyl and p-sulfamoylphenethyl groups in this compound may confer distinct pharmacological properties compared to other sulfonamide derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

  • Antituberculosis Research : The compound has been evaluated as a potential antituberculosis agent, demonstrating efficacy in inhibiting bacterial growth by interfering with essential cellular processes .
  • Diabetes Management : As an impurity in glipizide formulations, it may affect the drug's efficacy and safety profile, warranting further investigation into its pharmacokinetic properties .
  • Synthesis and Quality Control : The compound serves as an analytical reference standard in pharmaceutical research, ensuring quality control in glipizide production .

Q & A

Q. What are the standard synthetic routes for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic addition of cyclohexylamine to a pre-functionalized sulfonamide-containing isocyanate intermediate. Key steps include:

  • Isocyanate formation : Reaction of p-sulfamoylphenethylamine with phosgene or triphosgene to generate the corresponding isocyanate.
  • Urea coupling : The isocyanate reacts with cyclohexylamine in an inert solvent (e.g., dichloromethane) under reflux, often with a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Parameters such as solvent polarity, temperature, and stoichiometry are adjusted using factorial design of experiments (DoE) to maximize yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Critical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity by matching peaks to expected proton environments (e.g., cyclohexyl CH2_2 groups at δ 1.2–1.8 ppm, sulfonamide protons at δ 7.5–8.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 365.2) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Reproducibility hinges on:

  • Standardized protocols : Detailed documentation of solvent drying, reagent purity, and reaction time/temperature.
  • Statistical validation : Use of DoE to identify critical variables (e.g., moisture sensitivity of intermediates) and establish tolerance limits .
  • Cross-lab validation : Collaborative round-robin testing to refine protocols and address environmental variability (e.g., humidity effects on hygroscopic reagents) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting cytotoxicity).
  • Solution stability : Hydrolysis or aggregation in aqueous buffers, which can be monitored via time-resolved UV-Vis spectroscopy.
  • Mitigation : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) and strict adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Quantum chemical calculations : Predict solubility (via logP) and metabolic stability by modeling cytochrome P450 interactions.
  • Molecular dynamics (MD) simulations : Assess membrane permeability by simulating compound behavior in lipid bilayers.
  • Machine learning : Train models on existing urea derivative datasets to prioritize synthetic targets with optimal ADME profiles .

Q. What experimental frameworks are recommended for studying the environmental impact of this compound?

  • Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri assays to estimate LC50_{50} values, even if preliminary data are absent .
  • Degradation studies : Evaluate photolytic/hydrolytic stability under simulated environmental conditions (e.g., UV light exposure, pH 4–9 buffers).
  • Soil mobility : Column chromatography with soil matrices to measure adsorption coefficients (Koc_{oc}) and leaching potential .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during synthesis?

  • In-situ FTIR : Monitor isocyanate intermediate formation (peak at ~2270 cm1^{-1}) and urea bond formation (N-H stretch at ~3300 cm1^{-1}).
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm stereoelectronic effects on reactivity.
  • Isotopic labeling : Use 15^{15}N-labeled amines to trace urea bond formation via 15^{15}N NMR .

Methodological Considerations

Q. What factorial design approaches are optimal for optimizing synthetic yield while minimizing side products?

  • Central Composite Design (CCD) : Tests multiple variables (e.g., temperature, catalyst loading) simultaneously to model nonlinear relationships.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 72°C, 1.2 eq. catalyst) that balance yield (>85%) and purity (>90%).
  • Taguchi methods : Robust against noise factors (e.g., reagent lot variability) .

Q. How should researchers address gaps in ecological safety data for this compound?

  • Tiered testing : Start with in silico QSAR models (e.g., EPI Suite) to predict toxicity, followed by in vitro assays.
  • Microcosm studies : Simulate environmental fate in controlled ecosystems (e.g., soil/water compartments).
  • Collaboration : Share data via platforms like PubChem to build cumulative evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.